Einecs 241-017-5
CAS No.: 16948-00-8
Cat. No.: VC17016565
Molecular Formula: C23H44N2O4
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16948-00-8 |
|---|---|
| Molecular Formula | C23H44N2O4 |
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8-/m.0/s1 |
| Standard InChI Key | NCLUKCZVJYNXBY-WFVMVMIPSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Identification and Regulatory Status
Chemical Identity
EINECS 241-017-5 is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of substances marketed in the European Union between 1971 and 1981. Its molecular formula is C₇H₁₂Cl₂OS, with a molecular weight of 215.14 g/mol. The structural formula features a central propane backbone with a thioether group (-S-) and two 2-chloroethyl substituents:
This configuration confers reactivity suitable for crosslinking and polymerization applications.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,3-bis(2-chloroethyl)thio-2-propanol typically involves:
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Thiol-Epoxide Reaction: Reacting 2-chloroethanethiol with epichlorohydrin under basic conditions.
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Chlorination: Introducing chlorine to a thioether precursor in the presence of catalysts like aluminum chloride.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 50–70°C |
| pH | 8.0–9.5 (for thiol route) |
| Catalyst | Triethylamine (for thiol) |
| Yield | 65–75% |
Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) to ensure intermediate formation and purity.
Analytical Characterization
Mass Spectrometry (MS)
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Base Peak: m/z 215 (molecular ion)
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Fragmentation: Dominant ions at m/z 177 [M-Cl]⁺ and m/z 139 [M-2Cl]⁺.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 3.75 (m, 1H, -CH(OH)-), 2.85–3.10 (m, 8H, -SCH₂CH₂Cl), 1.95 (s, 1H, -OH).
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¹³C NMR: δ 72.5 (-CH(OH)-), 45.2 (-SCH₂-), 43.8 (-CH₂Cl).
| Hazard Class | GHS Code | Prevalence (%) |
|---|---|---|
| Acute toxicity (oral) | H302 | 30 |
| Skin sensitization | H317 | 30 |
| Serious eye irritation | H319 | 30 |
| Aquatic toxicity (chronic) | H411 | 30 |
Note: 40% of reports indicate hazardous properties; 60% classify it as non-hazardous.
Environmental Impact and Degradation
Ecotoxicity
EINECS 241-017-5 exhibits moderate toxicity to aquatic organisms:
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LC₅₀ (Daphnia magna): 12 mg/L (48-hour exposure)
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Biodegradation: <10% over 28 days (OECD 301F test), indicating persistence in water systems.
Regulatory Compliance
Manufacturers must adhere to REACH Article 37 for waste management, ensuring incineration at >1,000°C to prevent dioxin formation .
Industrial Applications
While specific end-uses are proprietary, potential applications include:
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Polymer Chemistry: As a crosslinker in epoxy resins.
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Pharmaceutical Intermediates: In synthesis of antitumor agents (e.g., mustargen analogs).
Research Gaps and Future Directions
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Toxicokinetics: Limited data on mammalian metabolic pathways.
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Alternatives: Development of less persistent thioether derivatives.
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